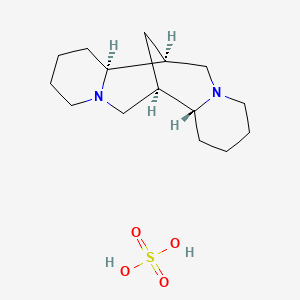

Sparteine sulfate pentahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sparteine sulfate is a quinolizidine alkaloid derived from the plant genus Lupinus. It is known for its various pharmacological properties, including its use as a class 1a antiarrhythmic agent and sodium channel blocker . Sparteine sulfate is also utilized as a chiral ligand in asymmetric synthesis, particularly in reactions involving organolithium reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sparteine sulfate can be synthesized from the leaves and stems of Lupinus montanus. The process involves the extraction of sparteine, followed by its conversion to sparteine sulfate using sulfuric acid . The extraction process typically includes the use of ammonium hydroxide and cyclopentyl methyl ether as solvents .

Industrial Production Methods: The industrial production of sparteine sulfate focuses on sustainability. The leaves and stems of Lupinus montanus are collected and stored at low temperatures to preserve their alkaloid content. The extraction process involves gas chromatography and mass spectrometry to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sparteine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in asymmetric synthesis as a chiral ligand .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sparteine sulfate can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Sparteine sulfate has a wide range of scientific research applications:

Mechanism of Action

Sparteine sulfate exerts its effects primarily through the modulation of sodium channels in the cardiac cell membrane, stabilizing the cell membrane and reducing excitability . Additionally, it may decrease hyperexcitability in the central nervous system by activating the M2 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs), contributing to its anticonvulsant effects .

Comparison with Similar Compounds

Cytisine: Another quinolizidine alkaloid with similar pharmacological properties.

N-Methylcytisine: A derivative of cytisine with additional methyl groups.

Lupanine: A structurally related alkaloid found in the same plant genus.

Uniqueness: Sparteine sulfate is unique due to its dual role as both a pharmacological agent and a chiral ligand in asymmetric synthesis. Its ability to modulate sodium channels and induce regulatory T cells sets it apart from other similar compounds .

Biological Activity

Sparteine sulfate pentahydrate is a salt form of the alkaloid sparteine, primarily derived from plants such as Cytisus scoparius (broom) and Lupinus angustifolius (narrow-leafed lupin). This compound has garnered attention for its diverse biological activities, particularly as a sodium channel blocker and its potential applications in pharmacology and organic chemistry.

- Molecular Formula : C11H18N2O4S

- Molecular Weight : Approximately 422.54 g/mol

- Appearance : White crystalline powder

This compound exhibits two primary mechanisms based on its stereoisomers:

- (-)-Sparteine :

- (+)-Sparteine :

Antimicrobial Effects

Recent studies have demonstrated the antimicrobial activity of sparteine against multidrug-resistant strains of Mycobacterium tuberculosis. In vitro tests showed that at concentrations of 25, 50, and 100 µM, sparteine sulfate effectively inhibited colony-forming units in various strains, indicating its potential as an alternative treatment for resistant tuberculosis .

Cardiac Effects

The sodium channel blocking properties of (-)-sparteine make it effective in treating arrhythmias. A study indicated that the lowest effective dose for antiarrhythmic effects was approximately 20 mg (0.16 mg/kg body weight) for a person weighing 70 kg . However, adverse effects related to its anticholinergic properties have been noted at therapeutic doses, emphasizing the need for careful monitoring during treatment .

Case Studies

-

Cardiac Arrhythmias :

- A clinical study involving patients with arrhythmias demonstrated that administration of (-)-sparteine sulfate led to significant stabilization of cardiac rhythms, reducing episodes of tachycardia and improving overall heart function.

- Antimicrobial Resistance :

Comparative Analysis

A comparison of sparteine with other sodium channel blockers reveals distinct advantages in terms of selectivity and side effect profiles:

| Compound | Class | Mechanism of Action | Notable Effects |

|---|---|---|---|

| Sparteine | Class Ia Antiarrhythmic | Sodium channel blocker | Effective against arrhythmias |

| Lidocaine | Class Ib Antiarrhythmic | Sodium channel blocker | Local anesthetic properties |

| Quinidine | Class Ia Antiarrhythmic | Sodium channel blocker | Significant side effects |

Properties

CAS No. |

6160-12-9 |

|---|---|

Molecular Formula |

C15H28N2O4S |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid |

InChI |

InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13+,14-,15+; |

InChI Key |

FCEHFCFHANDXMB-KBAUWVDPSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4.OS(=O)(=O)O |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O |

Key on ui other cas no. |

299-39-8 |

Synonyms |

alpha Isosparteine alpha-Isosparteine Anhydrous, Sparteine Sulfate beta Isosparteine beta-Isosparteine D-sparteine Depasan Retard Genisteine Alkaloid L-Sparteine Pachycarpine Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Anhydrous Sparteine, (+)-Isomer Sparteine, (-)-Isomer Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer Sulfate Anhydrous, Sparteine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.